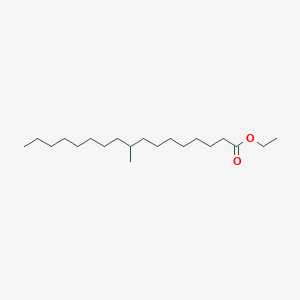
Ethyl 9-methylheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-methylheptadecanoate is an ester compound with the molecular formula C20H40O2. It is derived from heptadecanoic acid and ethanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is a long-chain fatty acid ester, which makes it relevant in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 9-methylheptadecanoate can be synthesized through the esterification of 9-methylheptadecanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-methylheptadecanoate, like other esters, undergoes several types of chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 9-methylheptadecanoic acid and ethanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products
Hydrolysis: 9-methylheptadecanoic acid and ethanol.
Reduction: 9-methylheptadecanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 9-methylheptadecanoate has several applications in scientific research:
Chemistry: Used as a reference standard in the analysis of fatty acid esters.
Biology: Studied for its role in lipid metabolism and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 9-methylheptadecanoate involves its interaction with enzymes and other molecular targets in biological systems. As an ester, it can be hydrolyzed by esterases to release 9-methylheptadecanoic acid and ethanol, which can then participate in various metabolic pathways. The specific molecular targets and pathways depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 9-methylheptadecanoate can be compared with other long-chain fatty acid esters such as:
Methyl heptadecanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl stearate: Another long-chain fatty acid ester with a slightly different carbon chain length.
Ethyl palmitate: A shorter chain ester with similar properties.
Uniqueness
This compound is unique due to its specific carbon chain length and the presence of a methyl group at the 9th position, which can influence its physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
61760-89-2 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
ethyl 9-methylheptadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-6-7-8-10-13-16-19(3)17-14-11-9-12-15-18-20(21)22-5-2/h19H,4-18H2,1-3H3 |
InChI Key |
GHNLJPQBPLKWAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)CCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















